Oxyquinoline Oxyquinoline Oxyquinoline is an antiseptic with mild fungistatic, bacteriostatic, anthelmintic, and amebicidal action. It is also used as a reagent and metal chelator, as a carrier for radio-indium for diagnostic purposes, and its halogenated derivatives are used in addition as topical anti-infective agents and oral antiamebics.
Brand Name: Vulcanchem
CAS No.: 148-24-3
Catalog No.: VC1076873
InChI: InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
SMILES: OC1=C2N=CC=CC2=CC=C1
Molecular Formula: C9H7O
Molecular Weight: 145.16

Oxyquinoline

* For research use only. Not for human or veterinary use.

CAS No.: 148-24-3

Inhibitors

Catalog No.: VC1076873

Molecular Formula: C9H7O

Molecular Weight: 145.16

Purity: >98% (or refer to the Certificate of Analysis)

Oxyquinoline - 148-24-3

CAS No. 148-24-3
Product Name Oxyquinoline
IUPAC Name 8-Hydroxyquinoline
Synonyms Oxyquinoline; NSC 2039; NSC-2039; NSC2039
Molecular Formula C9H7O
Molecular Weight 145.16
InChI InChI=1S/C9H7NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h1-6,11H
InChIKey MCJGNVYPOGVAJF-UHFFFAOYSA-N
SMILES OC1=C2N=CC=CC2=CC=C1
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Solubility Soluble in DMSO
Description Oxyquinoline is an antiseptic with mild fungistatic, bacteriostatic, anthelmintic, and amebicidal action. It is also used as a reagent and metal chelator, as a carrier for radio-indium for diagnostic purposes, and its halogenated derivatives are used in addition as topical anti-infective agents and oral antiamebics.
References 1: Poloznikov AA, Zakhariants AA, Nikulin SV, Smirnova NA, Hushpulian DM, Gaisina IN, Tonevitsky AG, Tishkov VI, Gazaryan IG. Structure-activity relationship for branched oxyquinoline HIF activators: Effect of modifications to phenylacetamide "tail". Biochimie. 2017 Feb;133:74-79. doi: 10.1016/j.biochi.2016.12.004. Epub 2016 Dec 19. PubMed PMID: 28007502.
2: Dittrich T, Hanekop N, Infed N, Schmitt L, Braun M. Synthesis of 5-oxyquinoline derivatives for reversal of multidrug resistance. Beilstein J Org Chem. 2012;8:1700-4. doi: 10.3762/bjoc.8.193. Epub 2012 Oct 5. PubMed PMID: 23209502; PubMed Central PMCID: PMC3511002.
3: Zhou T, Long YH, Yang DQ, Zhang HM, Wang WL. Ethyl 5,8-dibromo-2-dibromo-methyl-6,7-dimeth-oxyquinoline-3-carb-oxy-late. Acta Crystallogr Sect E Struct Rep Online. 2010 Jul 31;66(Pt 8):o2155. doi: 10.1107/S1600536810029351. PubMed PMID: 21588439; PubMed Central PMCID: PMC3007515.
4: Su YD, Hao BB, Qin LJ, Gan LH. [Flame atomic absorption spectrometric determination of copper and lead in beer after preconcentration using a rapid coprecipitation technique with 8-oxyquinoline]. Guang Pu Xue Yu Guang Pu Fen Xi. 2007 Mar;27(3):589-91. Chinese. PubMed PMID: 17554929.
5: Andersen A. Final amended report on the safety assessment of oxyquinoline and oxyquinoline sulfate as used in cosmetics. Int J Toxicol. 2006;25 Suppl 1:1-9. PubMed PMID: 16835127.
6: Gerding GA, Browning JS. Oxyquinoline-containing ointment vs. standard therapy for stage I and stage II skin lesions. Dermatol Nurs. 1992 Oct;4(5):389-98. PubMed PMID: 1482629.
7: Newman LG, Waller J, Palestro CJ, Schwartz M, Klein MJ, Hermann G, Harrington E, Harrington M, Roman SH, Stagnaro-Green A. Unsuspected osteomyelitis in diabetic foot ulcers. Diagnosis and monitoring by leukocyte scanning with indium in 111 oxyquinoline. JAMA. 1991 Sep 4;266(9):1246-51. PubMed PMID: 1908030.
8: Minnich SM, Moeschberger M, Anderson J. Effect of oxyquinoline ointment on diaper dermatitis. Dermatol Nurs. 1991 Feb;3(1):25-8, 40. PubMed PMID: 1899797.
9: Chmiel Z. [Residue dynamics of ortho-oxyquinoline in fruit and vegetables after applying kuprasal]. Z Gesamte Hyg. 1986 Jun;32(6):381-2. German. PubMed PMID: 3092481.
10: Mason RW, McManus TJ, Henri D, Middleton M, Sloan C. Death in sheep following dosing with copper diethylamine oxyquinoline sulphonate as a commercial injectable copper preparation. Aust Vet J. 1984 Feb;61(2):38-40. PubMed PMID: 6547333.
11: Passarino M, Bogetti P, Lo Presti F, Perla A, Casale A, Giachero E, Anfossi G. [Treatment of skin tissue losses of different etiologies with 8-oxyquinoline associated with local anesthetics]. Minerva Chir. 1983 Jul 15-31;38(13-14):1113-9. Italian. PubMed PMID: 6415546.
12: Guy-Grand B, Basdevant A, Soffer M. Oxyquinoline neurotoxicity. Lancet. 1983 Apr 30;1(8331):933. PubMed PMID: 6132266.
13: Soffer M, Basdevant A, Sarragoussi JJ, Raison J, Guy-Grand B. Oxyquinoline toxicity. Lancet. 1983 Mar 26;1(8326 Pt 1):709. PubMed PMID: 6132067.
14: Gallium scan v indium 111-labeled oxyquinoline WBC scan. Arch Intern Med. 1982 Jul;142(7):1407-8. PubMed PMID: 7092458.
15: Gallo G, Marcellino LR, Santoro S, Orzi C, Cellini C. [Study of a drug combination with contraceptive, antibacterial, antimycotic and prophylactic action, for topical use in venereal diseases. 4. Effect of the combination of oxyquinoline sulfate, copper sulfate and lactic acid on Trichomonas vaginalis and on Candida albicans in vivo]. Clin Ter. 1980 Jul 15;94(1):39-55. Italian. PubMed PMID: 6777111.
16: Franchi F, Santoro S, Crescenzi F, Santoro C, Ivaldi M. [Study of a topical antibacterial, contraceptive, antifungal and anti-venereal pharmacological combination. III. Post-coital test of the spermicidal action of a combination of oxyquinoline sulfate, copper sulfate and lactic acid]. Minerva Ginecol. 1979 Jun;31(6):483-6. Italian. PubMed PMID: 114896.
17: Ivaldi M, Mazzilli F, Santoro S, Crescenzi F, Santoro C. [Study of a drug combination for topical use, with contraceptive, antibacterial and antimycotic action and venereal disease preventive action. II. Optical microscopic and scanning microscopic studies of morphological changes of human spermatozoa in vitro after contact with the oxyquinoline sulfate and copper sulfate association]. Minerva Ginecol. 1979 May;31(5):387-90. Italian. PubMed PMID: 111167.
18: Ivaldi M, Mazzilli F, Santoro S, Fraioli F, Dondero F. [Study of a drug combination for topical use, with contraceptive, antibacterial, antimycotic and prophylactic action for venereal diseases. I. Effect of oxyquinoline sulfate and copper sulfate on the motility and morphology of human spermatozoa in vitro]. Minerva Ginecol. 1979 Apr;31(4):257-62. Italian. PubMed PMID: 111166.
19: Pedersen A. [Oxyquinoline derivatives for peroral use will disappear from the market]. Ugeskr Laeger. 1978 May 15;140(20):1181. Danish. PubMed PMID: 664065.
20: Tajana A, Nardi D, Veronese M. [Recent research on derivatives of 8-oxyquinoline. New 7-arylglyoxylidenehydrazinomethyl-8-oxyquinolines and 5-chloro-7-arylglyoxylidenehydrazinomethyl-8-oxyquinolines]. Boll Chim Farm. 1975 Aug;114(8):440-4. Italian. PubMed PMID: 810149.
  

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18.0152 g/mol